2-(2-Bromo-5-nitrophenyl)acetonitrile

Description

Contextual Significance in Synthetic Chemistry

Substituted phenylacetonitriles are a well-established class of reagents in organic chemistry, prized for their utility as building blocks. The presence of a nitrile group and various substituents on the aromatic ring allows for a diverse range of chemical transformations. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials science.

While a significant body of research exists for various isomers of bromo-nitrophenylacetonitrile, the specific isomer 2-(2-Bromo-5-nitrophenyl)acetonitrile is noted more for its potential as a synthetic intermediate rather than for extensive, direct application studies. Its structural relatives, such as 4-nitrophenylacetonitrile, are known to be important intermediates in the synthesis of various compounds, including pharmaceuticals. bldpharm.comchemicalbook.com The strategic placement of the bromo, nitro, and cyanomethyl groups in this compound offers a unique combination of reactive sites for chemists to exploit in the design of novel synthetic pathways.

Overview of Structural Features and Reactivity Potential

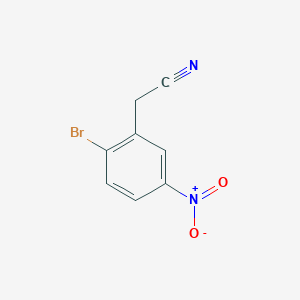

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and an acetonitrile (B52724) group at the 1-position. This specific arrangement of substituents dictates its chemical reactivity.

Key Structural Features and Their Implications:

Nitrile Group (-CN): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Bromo Group (-Br): The bromine atom is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions. It is also a key participant in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. It can also be reduced to an amino group (-NH2), providing another site for further functionalization, often leading to the synthesis of fused heterocyclic systems like quinazolines. sigmaaldrich.comnih.gov

Methylene (B1212753) Group (-CH2-): The methylene group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various alkylation and condensation reactions.

This combination of functional groups suggests that this compound can undergo a variety of chemical transformations, making it a potentially valuable tool for the synthesis of a wide array of complex organic molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 52761-10-1 |

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Data sourced from various chemical supplier databases. sigmaaldrich.com

Scope of Academic Investigation and Research Trajectories

The research trajectories for this compound are largely inferred from the well-documented chemistry of its constituent functional groups and related isomers. The primary area of interest for compounds of this type lies in their use as precursors for heterocyclic chemistry. For instance, the synthesis of quinazoline (B50416) derivatives often involves starting materials with similar substitution patterns. sigmaaldrich.comnih.gov

Future research involving this compound would likely focus on:

Exploration of its reactivity profile: Systematically studying its behavior in various named reactions and under different catalytic conditions.

Synthesis of novel heterocyclic scaffolds: Utilizing the compound as a key starting material for the construction of new and potentially bioactive molecules.

Development of new synthetic methodologies: Employing this compound as a model substrate to develop novel synthetic transformations.

Properties

IUPAC Name |

2-(2-bromo-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTIMLRTOYLPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 5 Nitrophenyl Acetonitrile

Reactivity at the Aromatic Ring System

The aromatic ring of 2-(2-bromo-5-nitrophenyl)acetonitrile is electron-deficient due to the powerful electron-withdrawing effects of the nitro (−NO₂) and cyano (−CN) groups. This electronic characteristic is the primary driver of its reactivity, making it a prime substrate for reactions involving nucleophilic attack on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The subsequent departure of a leaving group, in this case, the bromide ion, re-establishes the aromaticity of the ring. youtube.com The reaction is significantly facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. For this compound, the substituents are optimally positioned to promote SNAr reactivity.

Electron-Withdrawing Groups (EWGs): The nitro group and the cyanomethyl group are potent EWGs. Their presence drastically lowers the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com

Positional Effects: The acceleration of SNAr reactions is most pronounced when EWGs are located at positions ortho or para to the leaving group. masterorganicchemistry.comyoutube.com This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto these groups through resonance. In this compound, the bromo leaving group is at C2, the activating nitro group is at C5 (para to the site of attack if the nucleophile attacks the carbon bearing the bromine), and the cyanomethyl group is attached to a carbon that is ortho to the bromine. This arrangement provides substantial stabilization for the negatively charged intermediate, thereby accelerating the rate of substitution. masterorganicchemistry.com The rate of reaction is known to increase by orders of magnitude with the addition of each activating EWG. masterorganicchemistry.com

Table 1: Influence of Substituent Position on SNAr Reactivity

| Substituent Position Relative to Leaving Group | Effect on Reaction Rate | Rationale |

|---|---|---|

| Ortho | Accelerates | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. |

| Para | Accelerates | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. |

The bromine atom in this compound serves as a good leaving group in SNAr reactions. Halogen displacement is a common reaction type where a more reactive species replaces a halogen in a compound. youtube.com In the context of SNAr, the carbon-bromine bond is cleaved following the nucleophilic attack. The stability of the resulting bromide anion (Br⁻) makes this a favorable process.

A variety of nucleophiles can displace the bromide. For instance, reactions with alkoxides (e.g., sodium methoxide) would lead to the formation of an ether, while reactions with amines would yield the corresponding N-substituted aniline (B41778) derivative. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F, although this can be influenced by the specific reaction conditions and the nature of the nucleophile.

Reductive Transformations of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its reduction is a key transformation, converting a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho, para-directing amino group. masterorganicchemistry.com This fundamentally alters the chemical properties and reactivity of the aromatic ring.

A significant challenge in the reduction of polyfunctional molecules like this compound is achieving chemoselectivity—reducing the target functional group without affecting others. sci-hub.st In this case, the goal is to reduce the nitro group while preserving the bromo substituent and the nitrile group. Several methods are effective for this purpose. sci-hub.stscispace.com

Metal-Acid Systems: A classic and widely used method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This combination is known for its high chemoselectivity in reducing aromatic nitro groups without causing hydrodehalogenation (loss of the bromine atom). scispace.com

Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a powerful reduction method, it can sometimes lead to the undesired removal of the bromine atom through hydrogenolysis. wikipedia.orgmasterorganicchemistry.com However, careful selection of the catalyst, solvent, and reaction conditions, such as using specific inhibitors or operating at lower temperatures and pressures, can favor the selective reduction of the nitro group. sci-hub.st

Transfer Hydrogenation: Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C), can be a milder and more selective alternative to using molecular hydrogen. scispace.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are also known for the selective reduction of nitro groups, particularly in dinitro compounds where one group can be reduced selectively. wikipedia.org

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / HCl | Acidic, aqueous | High selectivity for -NO₂ reduction over halogen hydrogenolysis. |

| SnCl₂ / EtOH | pH-neutral, non-aqueous | Good for substrates sensitive to strong acids. masterorganicchemistry.com |

| Zn / NH₄Cl | Aqueous | Mild conditions suitable for some sensitive molecules. wikipedia.orgscispace.com |

The successful reduction of the nitro group in this compound yields 2-(5-amino-2-bromophenyl)acetonitrile. This product has vastly different chemical properties compared to its nitro precursor. The resulting amino group (-NH₂) is a strong activating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. masterorganicchemistry.com It is also a basic site and can be readily protonated or undergo further reactions such as diazotization, acylation, or alkylation.

Reactivity of the Acetonitrile (B52724) Side Chain

The acetonitrile moiety (-CH₂CN) is a versatile functional group whose reactivity is significantly influenced by the attached 2-bromo-5-nitrophenyl ring.

The methylene (B1212753) protons (α-protons) of the acetonitrile side chain are acidic due to the powerful electron-withdrawing effects of both the adjacent cyano group and the nitrophenyl ring. This acidity facilitates deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.

Research on analogous compounds, such as (4-nitrophenyl)acetonitrile, provides quantitative insight into this process. Studies have shown that the presence of a nitro group significantly lowers the pKₐ of the α-protons, thereby increasing the ease of carbanion formation. acs.org The rate of deprotonation is dependent on the strength of the base used. acs.org For instance, the reaction kinetics of benzyl (B1604629) cyanide derivatives with alkyl nitrates confirm that the initial step involves the ionization of the active methylene group to yield the corresponding carbanion. researchgate.net This nucleophilic character is fundamental to the synthetic utility of phenylacetonitrile (B145931) derivatives. wikipedia.org

The deprotonation of this compound can be represented as follows:

Figure 1: Deprotonation of this compound to form a resonance-stabilized carbanion.

| Compound | pKₐCH | Deprotonation Rate Constant (kOH) M⁻¹s⁻¹ | Base | Reference |

| (4-Nitrophenyl)acetonitrile | 12.62 | 4.11 x 10³ | OH⁻ | acs.org |

| (2,4-Dinitrophenyl)acetonitrile | 8.06 | 1.15 x 10⁵ | OH⁻ | acs.org |

Table 1: Acidity and Deprotonation Data for Structurally Related Nitrophenylacetonitriles in 50% Me₂SO-50% Water at 20 °C.

Once deprotonated, the resulting carbanion from this compound can act as a nucleophile in cyanomethylation reactions. In this context, the molecule serves as a substituted cyanomethylating agent, transferring the (2-bromo-5-nitrophenyl)cyanomethyl group to an electrophilic substrate.

Alternatively, under different conditions, such as those involving radical initiators, the acetonitrile moiety can participate in radical cyanomethylation pathways. In such mechanisms, a hydrogen atom is abstracted from the α-carbon to generate a cyanomethyl radical, which then adds to a suitable substrate, such as an alkene or an aromatic ring. researchgate.net This dual ionic/radical reactivity makes the acetonitrile side chain a versatile handle for molecular elaboration.

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring is a key site for transformations, primarily through metal-catalyzed cross-coupling and halogen exchange reactions.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. arkat-usa.org

The general mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A critical initial step is the oxidative addition of the palladium(0) catalyst into the aryl-bromine bond. researchgate.netlibretexts.org The presence of the strong electron-withdrawing nitro group on the phenyl ring is expected to accelerate this oxidative addition step, making the compound a highly reactive substrate for cross-coupling. researchgate.net

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base would yield a biaryl product.

Heck Reaction: Reaction with an alkene under palladium catalysis would form a new C-C bond, resulting in a substituted stilbene (B7821643) derivative. wikipedia.orgresearchgate.net

Research on the closely related substrate, 1-bromo-4-nitrobenzene, demonstrates the feasibility and typical conditions for these reactions. arkat-usa.orgresearchgate.net

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 Complex (0.5 mol%) | Na₂CO₃ | DMA | >99% | researchgate.net |

| Suzuki | 4-Nitrobromobenzene | Phenylboronic acid | Pd-Complex 7 (0.5 mol%) | KOH | Water | 90% | arkat-usa.org |

Table 2: Example Conditions for Heck and Suzuki Reactions on a Structurally Similar Substrate.

The bromine substituent can potentially be replaced by another halogen, such as fluorine or iodine. Two primary mechanisms can be considered for this transformation: the aromatic Finkelstein reaction and nucleophilic aromatic substitution (SNAr).

The classic Finkelstein reaction on aryl halides is generally difficult but can be achieved using metal catalysis, for example, with copper(I) iodide or nickel bromide complexes. wikipedia.orgfrontiersin.org This pathway offers a viable route to convert the aryl bromide into the corresponding aryl iodide.

The SNAr mechanism involves the attack of a nucleophile (e.g., fluoride (B91410) ion from KF) on the carbon bearing the leaving group (bromine), followed by the elimination of the bromide ion. libretexts.org This pathway is highly dependent on the presence of strong electron-withdrawing groups at the ortho and para positions to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com In this compound, the nitro group is in the meta position relative to the bromine atom. This positioning provides significantly less resonance stabilization for the Meisenheimer intermediate compared to an ortho or para arrangement. Consequently, a metal-free SNAr-type halogen exchange is expected to be less facile for this specific isomer. libretexts.org

Detailed Reaction Mechanism Elucidation

The reactivity of this compound is best understood by examining the mechanisms of its principal reactions.

α-Carbon Deprotonation: This is a classic acid-base reaction. A base removes a proton from the methylene carbon, and the resulting negative charge is delocalized by resonance onto both the cyano group and the nitro-substituted phenyl ring, forming a stable carbanion. acs.org The extent and rate of this process are governed by the strength of the base and the pKₐ of the carbon acid. acs.orgresearchgate.net

Metal-Catalyzed Cross-Coupling: The widely accepted mechanism for palladium-catalyzed reactions like the Suzuki and Heck couplings proceeds via a catalytic cycle: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) complex.

Transmetalation (for Suzuki) or Olefin Insertion (for Heck): The organoboron reagent exchanges its organic group with the halide on the palladium center, or the alkene coordinates and inserts into the Pd-C bond.

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Halogen Exchange:

Aromatic Finkelstein (Metal-Catalyzed): This reaction likely proceeds through a mechanism involving oxidative addition of the aryl bromide to a low-valent metal center (e.g., Cu(I) or Ni(0)), followed by halide exchange at the metal center and subsequent reductive elimination. wikipedia.orgfrontiersin.org

Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. libretexts.org A nucleophile adds to the ring to form a tetrahedral, negatively charged Meisenheimer complex. In the second, faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. libretexts.orgyoutube.com For this compound, the meta-positioning of the nitro group hinders the resonance stabilization of the Meisenheimer intermediate, making this pathway less favorable than for its ortho or para isomers. libretexts.org

Kinetic Studies of Reactivity

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction. For this compound, kinetic investigations would likely focus on its SNAr reactions with various nucleophiles.

Detailed Research Findings: No specific kinetic data for the reactions of this compound has been reported in the searched literature. A hypothetical kinetic study would involve monitoring the reaction rate under various conditions. This is often achieved using techniques like UV-Vis spectroscopy, by monitoring the disappearance of the reactant or the appearance of the product, or by using chromatographic methods (e.g., HPLC, GC) to measure the concentration of species over time.

A hypothetical data table for a kinetic study of the reaction of this compound with a generic nucleophile "Nu" is presented below to illustrate the type of data that would be collected.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Entry | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Temperature (°C) | Rate Constant (k) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 25 | Data not available |

| 2 | 0.02 | 0.1 | 25 | Data not available |

| 3 | 0.01 | 0.2 | 25 | Data not available |

| 4 | 0.01 | 0.1 | 50 | Data not available |

Investigation of Reaction Intermediates

The investigation of reaction intermediates is key to elucidating the step-by-step pathway of a reaction, known as the reaction mechanism. For SNAr reactions of this compound, the key intermediate would be a Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the aromatic ring.

Detailed Research Findings: There are no specific reports in the searched literature on the direct observation or characterization of reaction intermediates for this compound. The study of such intermediates often requires specialized techniques due to their transient nature.

Methods that could be employed to investigate these intermediates include:

Spectroscopic Techniques: Low-temperature NMR or UV-Vis spectroscopy can sometimes be used to detect and characterize transient intermediates.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically, leading to a stable product that can be identified.

Computational Chemistry: Quantum chemical calculations can be used to model the reaction pathway and predict the structures and energies of intermediates and transition states.

A table summarizing the expected intermediates in the reactions of this compound is provided below.

Plausible Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Method of Investigation | Findings |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Spectroscopic (NMR, UV-Vis), Computational | No experimental data available |

| Base-mediated Alkylation | Carbanion | In-situ Spectroscopic Analysis, Trapping Experiments | No experimental data available |

Applications of 2 2 Bromo 5 Nitrophenyl Acetonitrile As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diverse Complex Organic Scaffolds

The unique substitution pattern of 2-(2-bromo-5-nitrophenyl)acetonitrile makes it an attractive starting material for the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo substituent is amenable to various cross-coupling reactions. These transformations allow for the elaboration of the basic phenylacetonitrile (B145931) core into a variety of intricate organic scaffolds.

The reactivity of related β,β-dicyanostyrene derivatives, which can be converted into diverse structures like enamines and β-hydroxy sulfides, highlights the potential of multifunctional nitrile compounds in building molecular complexity. chemicalbook.com The difunctionalization of olefins is a known strategy for rapidly increasing molecular complexity from simple starting materials, a principle that can be extended to highly functionalized aromatics like this compound. chemicalbook.com

Utility in the Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nbinno.com The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, such as quinazolines. Quinazolines are a significant class of heterocyclic compounds with a wide array of biological and pharmacological activities. researchgate.net

The synthesis of quinazolines often involves the reaction of a 2-amino-substituted benzene (B151609) derivative with a suitable cyclization partner. While this compound itself is not an amine, the nitro group can be readily reduced to an amino group. The resulting 2-(2-bromo-5-aminophenyl)acetonitrile would be a prime candidate for intramolecular cyclization or intermolecular condensation reactions. For instance, the ortho-positioning of the bromo and the latent amino group (from the nitro group) facilitates the synthesis of quinazolines. ossila.com Numerous synthetic methods have been developed for quinazoline (B50416) synthesis, some of which utilize 2-bromoaryl precursors. researchgate.net For example, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines have been used to produce substituted quinazolines. nih.gov This demonstrates the utility of the nitrile group in forming the heterocyclic ring.

The general synthetic strategies for quinazolines, which can be adapted for derivatives of this compound, are diverse and include methods like the Biginelli reaction, microwave-assisted multicomponent reactions, and metal-catalyzed cyclizations. openmedicinalchemistryjournal.comnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives This table is illustrative and based on known chemical transformations of analogous compounds.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold |

|---|---|---|

| 2-(2-Amino-5-nitrophenyl)acetonitrile | Intramolecular Cyclization | Substituted Indole |

| 2-(2-Amino-5-nitrophenyl)acetic acid | Condensation with Amidine | Substituted Quinazolinone |

| 2-(2-Bromo-5-aminophenyl)acetonitrile | Palladium-catalyzed Amination | Substituted Benzodiazepine |

Application in Agrochemical-Related Compound Synthesis

Nitrophenyl compounds are important intermediates in the synthesis of various agrochemicals. For instance, p-nitrophenylacetonitrile is a known intermediate for preparing liquid crystals and agricultural chemicals. google.com The structural features of this compound, combining a nitrophenyl moiety with other reactive handles, suggest its potential as a building block in the agrochemical industry. The nitro group is a common feature in many pesticides, and the bromo-substituent allows for further chemical modification to tune the biological activity of the final product. Related compounds like 2-bromo-5-nitropyridine (B18158) are valuable intermediates for synthesizing pyridine-based agrochemicals, such as the herbicide pyridate. nbinno.com

Computational and Theoretical Studies of 2 2 Bromo 5 Nitrophenyl Acetonitrile

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. skpharmteco.com Traditional syntheses of nitrophenyl acetonitriles often rely on harsh reagents and volatile organic solvents. chemicalbook.comgoogle.com Future research will focus on developing more sustainable pathways to 2-(2-Bromo-5-nitrophenyl)acetonitrile and its derivatives.

A primary goal is the replacement of conventional solvents with greener alternatives. The choice of solvent is critical, as it often constitutes the largest mass component of a reaction and contributes significantly to the environmental impact. skpharmteco.com Research efforts will likely investigate the use of bio-based solvents, supercritical fluids, or even water for the synthesis of this compound. Furthermore, developing solvent-free reaction conditions represents a significant step forward in green chemistry.

Another key area is the implementation of catalytic methods to replace stoichiometric reagents, thereby reducing waste. This includes exploring novel catalytic systems that can operate under milder conditions with high atom economy. Optimizing reaction processes to be more concentrated, coupled with effective solvent recovery and reuse strategies, will also be crucial for minimizing the environmental footprint. skpharmteco.com

Table 1: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Safer Solvents & Auxiliaries | Replacing traditional solvents like DMF or dioxane with greener alternatives (e.g., ionic liquids, bio-solvents) or developing solvent-free conditions. skpharmteco.com |

| Catalysis | Designing highly efficient catalysts to replace stoichiometric reagents, enabling reactions under milder conditions and reducing waste. |

| Atom Economy | Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Energy Efficiency | Exploring syntheses that can be conducted at ambient temperature and pressure, potentially through photocatalysis or enzymatic routes. |

Exploration of Photocatalytic and Electrochemical Transformations

Photocatalysis and electrochemistry offer powerful, green alternatives to traditional synthetic methods by utilizing light or electricity, respectively, to drive chemical reactions. These techniques often proceed under mild conditions and can offer unique selectivity.

Photocatalytic Transformations: Visible-light photocatalysis has emerged as a potent tool for various organic transformations, including the reduction of nitroarenes and the functionalization of nitriles. thieme-connect.dechemrxiv.org For this compound, future research could explore the selective photocatalytic reduction of the nitro group to an amine. This transformation is highly valuable, as anilines are crucial building blocks in pharmaceuticals and materials science. Using photocatalysts under visible light irradiation provides a milder and more selective alternative to traditional methods that often require harsh reducing agents and high pressures. thieme-connect.de

Additionally, the acetonitrile (B52724) moiety is a target for photocatalytic manipulation. Recent studies have demonstrated strategies for decyanative transformations, where the cyano group is cleaved and replaced, proceeding through radical-polar crossover mechanisms under mild, light-induced conditions. chemrxiv.org Applying such strategies to this compound could open pathways to novel derivatives. The use of microflow reactors in these photocatalytic processes can further enhance efficiency, improve irradiation of the reaction mixture, and accelerate reaction times compared to conventional batch reactors. researchgate.netmdpi.com

Electrochemical Transformations: Electrochemistry provides another avenue for green synthesis by using electrons as a traceless reagent. Future studies could investigate the electrochemical reduction of the nitro group or transformations involving the bromo- and cyano- functionalities. Electrochemical methods can often be performed at room temperature without the need for chemical oxidants or reductants, thus simplifying purification and reducing waste.

Advanced In Situ Spectroscopic and Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and discovering new transformations. Advanced in situ spectroscopic techniques, which monitor reactions as they occur in real-time, are invaluable for elucidating transient intermediates and complex reaction pathways.

Integration of Machine Learning for Reaction Discovery and Optimization

The intersection of chemistry and artificial intelligence is creating a paradigm shift in how chemical research is conducted. Machine learning (ML) algorithms can analyze large datasets to predict reaction outcomes, suggest optimal conditions, and even discover novel synthetic routes. nih.gov

For a molecule like this compound, ML could be transformative. Bayesian optimization and other algorithms can be coupled with automated flow chemistry platforms to rapidly screen a wide array of reaction parameters (e.g., temperature, stoichiometry, catalyst, solvent). rsc.org This approach is far more efficient than traditional one-factor-at-a-time optimization or classical design of experiments. rsc.org For instance, ML could be used to optimize the conditions for a Suzuki coupling at the bromo- position while minimizing side reactions at the nitro or nitrile groups. Multi-objective optimization algorithms can identify conditions that balance competing goals, such as maximizing yield while minimizing impurity formation. rsc.orgacs.org By building robust models from experimental data, these systems can accelerate the discovery of optimal and sustainable synthetic processes for producing and derivatizing this compound.

Table 2: Machine Learning in Chemical Synthesis

| ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Reaction Optimization | Algorithms like Bayesian Optimization (BO) efficiently explore parameter space to find optimal reaction conditions (yield, selectivity). nih.gov | Rapidly find the best conditions for reactions like nucleophilic aromatic substitution or cross-coupling, saving time and resources. rsc.orgacs.org |

| Predictive Modeling | Global models trained on large reaction databases can predict suitable conditions for novel transformations. nih.gov | Suggest initial starting conditions for unexplored reactions of the target molecule, reducing trial-and-error experimentation. |

| Process Understanding | Analysis of ML models can reveal complex relationships between reaction parameters and outcomes. rsc.org | Provide deeper insight into how different variables interact, leading to more robust and scalable synthetic protocols. |

Q & A

Q. What are the common synthetic routes for 2-(2-Bromo-5-nitrophenyl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A palladium-catalyzed annulation approach is a key method for synthesizing nitrile-containing aromatic compounds. For example, in analogous reactions, 2-(5-fluoro-2-nitrophenyl)acetonitrile undergoes coupling with brominated aldehydes (e.g., 2-bromo-4-fluorobenzaldehyde) in the presence of dimethylamine and cesium carbonate in acetonitrile, achieving yields up to 76% under optimized conditions . Key parameters include:

- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency.

- Solvent choice : Acetonitrile is preferred for its polarity and stability with nitro groups.

- Temperature control : Room temperature to mild heating avoids decomposition of sensitive intermediates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : This compound poses significant hazards (flammability, toxicity, environmental risks). Key safety measures include:

- Storage : Keep in a dry, ventilated area at 0–6°C in tightly sealed containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Emergency response : For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can confirm the positions of bromo and nitro substituents via chemical shifts (e.g., deshielding effects from electron-withdrawing groups) .

- IR spectroscopy : Stretching frequencies for nitrile (~2240 cm) and nitro groups (~1520 cm) provide structural validation .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragment patterns, critical for purity assessment .

Advanced Research Questions

Q. How does the bromo-nitro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho -bromo and para -nitro groups create steric hindrance and electronic effects that modulate reactivity:

- Steric effects : The bromo group at the ortho position slows nucleophilic substitution but enhances regioselectivity in Suzuki-Miyaura couplings .

- Electronic effects : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the meta position .

- Case study : In palladium-catalyzed reactions, bromo groups facilitate oxidative addition, while nitro groups stabilize intermediates via resonance .

Q. What analytical strategies resolve contradictions in reaction yield data for derivatives of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 76% vs. lower values in similar reactions) arise from:

- Impurity profiles : Use HPLC or GC-MS to identify byproducts (e.g., dehalogenated species or nitrile hydrolysis products) .

- Reaction monitoring : In-situ FTIR or F NMR tracks intermediate formation and side reactions .

- Optimization table :

| Parameter | Optimal Condition | Suboptimal Effect |

|---|---|---|

| Base | CsCO | KCO reduces yield |

| Solvent | Acetonitrile | DMF increases side reactions |

| Temperature | 25–40°C | >60°C degrades nitrile group |

Q. How can computational modeling predict the environmental toxicity of this compound?

- Methodological Answer :

- QSAR models : Correlate the compound’s logP (estimated ~2.1) and nitro group electronegativity with aquatic toxicity (e.g., LC for Daphnia magna) .

- Density Functional Theory (DFT) : Predicts biodegradation pathways, such as nitro reduction to amine derivatives, which are less persistent .

- Ecotoxicity testing : Combine with experimental data from in vitro assays (e.g., Microtox®) to validate predictions .

Data Contradiction Analysis

Q. Why do some studies report instability of this compound under ambient conditions, while others do not?

- Methodological Answer : Stability variations stem from:

- Light sensitivity : Nitro groups undergo photodegradation; studies using amber vials report longer shelf life .

- Moisture content : Hydrolysis of the nitrile group occurs in humid environments, detected via IR spectroscopy .

- Purity thresholds : Higher purity (>95%) samples from rigorous column chromatography show reduced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.